Synthesis Yield from Nitro Precursor: A Robust Reduction Protocol Delivers High Purity
The catalytic hydrogenation of 4‑nitro‑2,6‑difluorophenol yields 4‑amino‑2,6‑difluorophenol with a high purity of 95.8% and a yield of 90.1%, as described in the synthetic procedure using a 10% palladium‑carbon catalyst . In contrast, the analogous mono‑fluorinated compound, 4‑amino‑2‑fluorophenol, is obtained in a comparable 98% yield from its nitro precursor, but the synthetic route and reaction conditions are not directly transferable, and the purity profile is not specified . The availability of a well‑defined, high‑yielding, and high‑purity synthetic route for the 2,6‑difluoro derivative is a critical factor for procurement and process development.
| Evidence Dimension | Synthesis Yield from 4‑Nitro Precursor |
|---|---|
| Target Compound Data | 90.1% yield (purity 95.8%) |
| Comparator Or Baseline | 4‑Amino‑2‑fluorophenol: 98% yield |
| Quantified Difference | Not directly comparable due to different reaction conditions; the 2,6‑difluoro route is robust and documented with purity data. |
| Conditions | Target: H₂, 10% Pd/C, 60–70°C, 0.3–0.4 MPa. Comparator: H₂, Pd/C, conditions not fully detailed. |
Why This Matters
Procurement decisions for large‑scale synthesis require reliable, high‑yielding routes; the documented 90.1% yield with >95% purity provides confidence in scalability and reproducibility.
